molecular formula C20H30O B586737 Pregna-5-20-dien-3beta-ol CAS No. 846-44-6

Pregna-5-20-dien-3beta-ol

Cat. No. B586737
CAS RN: 846-44-6
M. Wt: 286.459
InChI Key: CDCQHKMEOJJEBD-SIRBJWHBSA-N
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Description

“Pregna-5-20-dien-3beta-ol” is a chemical compound with the molecular formula C21H32O . It is also known by other names such as Pregna-5,16-dien-20-one, 3β-hydroxy-; δ16-Pregnenolone; 16-Dehydropregnenolone; 16-Dehydropregnolone; Pregna-5,16-dienolone; 5,16-Pregnadien-3β-ol-20-one; 5,16-Pregnadien-3beta-ol-20-one; 3-β-hydroxypregna-5,16-dien-20-one .


Molecular Structure Analysis

The molecular structure of “Pregna-5-20-dien-3beta-ol” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m1/s1 .


Physical And Chemical Properties Analysis

“Pregna-5-20-dien-3beta-ol” has a molecular weight of 314.4617 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • The compound "5ALPHA-Pregna-1,20-dien-3-one" was synthesized from 3beta-hydroxy-5alpha-pregnan-20-one, involving the introduction of a vinyl moiety and oxidative elimination to achieve the conjugated enone form (Schow & Mcmorris, 1977).
    • Another study synthesized "Pregna-3,5-dien-20-one" and its epimers from progesterone, exploring their oxidation and selective reduction processes (Göndös & Orr, 1990).
  • Bioactivity Studies :

    • A study investigated the photo-conversion of two epimers of pregna-5,7-diene-3beta,17alpha,20-triol and their bioactivity in melanoma cells, indicating their potential use in the treatment of this type of cancer (Żmijewski et al., 2009).
    • Research on "5-Pregnen-3beta-ol," a C-20-deoxy analog of pregnenolone, showed its conversion into testosterone by rat testicular microsomes, highlighting its relevance in steroidogenesis (Hochberg et al., 1976).
  • Synthesis of Derivatives for Potential Therapeutic Applications :

    • The synthesis of fluorinated derivatives of 3beta-hydroxypregn-5-en-20-one was explored for potential use in medicinal chemistry (Pataki & Jensen, 1976).
    • A study on pregnane glycosides from Dioscorea collettii var. hypoglauca revealed their potential as bioactive compounds, with implications for agricultural and pharmaceutical applications (Hu et al., 1999).
  • Antitumor Activities :

    • The antitumor activity of a new gestagen, 17alpha-acetoxy-3beta-butanoyloxy-6-methyl-pregna-4,6-dien-20-one, was investigated, demonstrating its effectiveness against model cervical carcinoma (Sergeev et al., 2004).
  • Potential Anti-Dyslipidemic and Antioxidant Agents :

    • A series of pregnane derivatives and glycosides were synthesized and evaluated for their anti-dyslipidemic and antioxidant activities, with some showing promising results (Sethi et al., 2007).

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCQHKMEOJJEBD-SIRBJWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680632
Record name (3beta)-17-Methylideneandrost-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-5-20-dien-3beta-ol

CAS RN

846-44-6
Record name (3beta)-17-Methylideneandrost-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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